
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine is an organic compound known for its vibrant color and complex structure. It is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is often used in dye chemistry due to its ability to produce vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form p-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with N-ethyl-N-phenylbenzylamine under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-Ethyl-N-(p-((p-aminophenyl)azo)phenyl)benzylamine.
Oxidation: Formation of various oxidation products depending on the conditions.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The pathways involved include electron transfer and binding to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)amine
- N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)ethylamine
- N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)propylamine
Uniqueness
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
3025-78-3 |
|---|---|
Molekularformel |
C21H20N4O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-benzyl-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C21H20N4O2/c1-2-24(16-17-6-4-3-5-7-17)20-12-8-18(9-13-20)22-23-19-10-14-21(15-11-19)25(26)27/h3-15H,2,16H2,1H3 |
InChI-Schlüssel |
UTUZCERLQWINGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


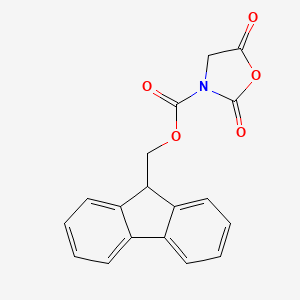
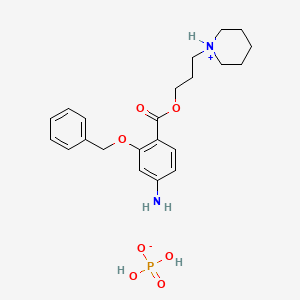
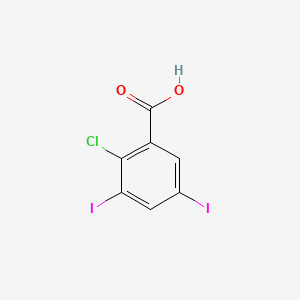
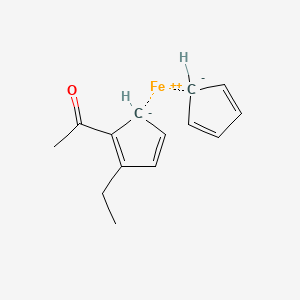
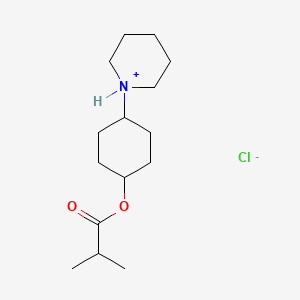
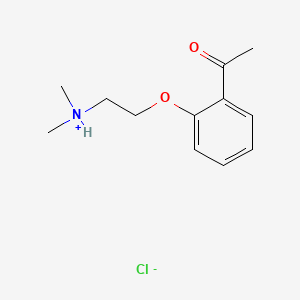
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)





